Trichloracrolein

Overview

Description

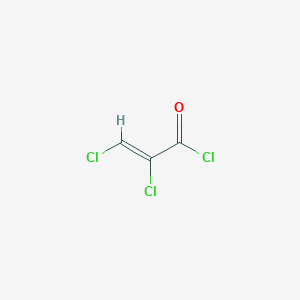

Trichloracrolein (chemical formula: C₃H₃Cl₃O) is a chlorinated unsaturated aldehyde derived from acrolein (CH₂=CHCHO) by substituting three hydrogen atoms with chlorine atoms. The process involves nitration and chlorination reactions in the presence of nitric and sulfuric acids, followed by distillation to isolate this compound . However, comprehensive data on its industrial uses, toxicity, and environmental behavior remain sparse in the reviewed literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloracrolein can be synthesized through several methods. One common approach involves the chlorination of acrolein. The reaction typically takes place in the presence of a catalyst such as ferric chloride or aluminum chloride, under controlled temperature conditions to ensure selective chlorination.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acrolein using chlorine gas. The process involves passing chlorine gas through a solution of acrolein in an inert solvent, such as carbon tetrachloride, at a temperature range of 0-50°C. The reaction is monitored to prevent over-chlorination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: Trichloracrolein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form trichloroacetic acid in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield trichloropropanol when treated with reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of trichloropropanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

Substitution: Hydroxide ions, ammonia, in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Trichloroacetic acid.

Reduction: Trichloropropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Trichloracrolein serves as a crucial intermediate in the synthesis of other chlorinated compounds. It is utilized as a reagent in organic synthesis, facilitating the formation of various chemical structures through reactions such as nucleophilic substitutions and additions.

Case Study:

A study demonstrated the use of this compound in synthesizing novel chlorinated derivatives that exhibit enhanced biological activity compared to their non-chlorinated counterparts.

Biology

Research has focused on the effects of this compound on biological systems. Its role as a toxicant has been investigated, particularly regarding its interactions with biomolecules. Studies have shown that this compound can induce oxidative stress and apoptosis in various cell types.

Example Findings:

- This compound exposure has been linked to cellular damage in human lung cells, highlighting its potential health risks.

- Investigations into its effects on aquatic organisms revealed significant toxicity, prompting further studies on environmental impacts .

Medicine

In the medical field, this compound is being explored for its potential therapeutic applications. Ongoing research aims to understand its mechanisms of action and possible uses in pharmacology.

Research Insights:

- Preliminary studies suggest that this compound may have antimicrobial properties, warranting further exploration in drug development.

Industry

This compound is extensively used in the production of pesticides and herbicides. Its efficacy as a biocide makes it valuable in agricultural applications.

Industrial Applications:

- As a precursor for agrochemicals, this compound contributes to the development of effective pest control agents.

- It is also utilized in synthesizing various industrial chemicals, enhancing production efficiency.

Data Table: Applications Summary

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for chlorinated compounds | Enhances biological activity of derivatives |

| Biology | Toxicity studies | Induces oxidative stress; harmful to aquatic life |

| Medicine | Potential antimicrobial agent | Early-stage research shows promise |

| Industry | Pesticide production | Effective biocide; used in agrochemical synthesis |

Mechanism of Action

The mechanism of action of trichloracrolein involves its high reactivity due to the presence of multiple chlorine atoms. It can form adducts with nucleophilic sites on biomolecules such as proteins and DNA, leading to potential toxic effects. The compound can induce oxidative stress, disrupt cellular membranes, and interfere with normal cellular functions. The molecular targets include enzymes, structural proteins, and nucleic acids, which can result in altered cellular pathways and physiological responses.

Comparison with Similar Compounds

Trichloracrolein shares structural and functional similarities with chlorinated aldehydes and alkenes. Below is a comparative analysis with trichloroethylene (TCE) and chloral (trichloroacetaldehyde), two well-studied chlorinated compounds.

Structural and Functional Similarities

- Trichloroethylene (TCE) : A chlorinated alkene (C₂HCl₃) widely used as an industrial solvent. Unlike this compound, TCE lacks an aldehyde group but shares high volatility and lipophilicity, contributing to its environmental persistence .

- Chloral (CCl₃CHO): A chlorinated aldehyde structurally analogous to this compound but saturated. Chloral is a precursor to chloral hydrate, a sedative-hypnotic agent, and exhibits higher polarity due to the absence of a conjugated double bond.

Physicochemical Properties

*Inferred from its removal via distillation during PCNiB synthesis .

Toxicity and Environmental Impact

- This compound: No direct toxicity data are available in the reviewed evidence.

- Trichloroethylene (TCE): Classified as carcinogenic to humans (Group 1) by the IARC due to evidence linking it to kidney and liver cancers .

- Chloral: Less acutely toxic than TCE but metabolizes to trichloroethanol, a central nervous system depressant. Chronic exposure may cause hepatic and renal damage.

Biological Activity

Trichloracrolein (TCA) is a chlorinated organic compound that has garnered attention due to its biological activity and potential applications in various fields, including agriculture and medicine. This article provides a detailed overview of TCA's biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound is characterized by its chemical formula and belongs to a class of compounds known for their reactive properties. Its structure includes a conjugated system that contributes to its biological reactivity.

The biological activity of TCA primarily arises from its ability to interact with cellular components, leading to various physiological effects. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : TCA can induce oxidative stress by generating ROS, which can damage cellular components such as lipids, proteins, and DNA.

- Inhibition of Enzymatic Activity : TCA has been shown to inhibit certain enzymes involved in metabolic processes, affecting cellular respiration and energy production.

- Alteration of Membrane Integrity : The compound can disrupt cellular membranes, leading to increased permeability and potential cell lysis.

Biological Effects

The biological effects of TCA have been studied in various organisms, revealing significant impacts on health and ecology:

- Cytotoxicity : Research indicates that TCA exhibits cytotoxic effects on several cell lines, including liver and lung cells. It induces apoptosis through the activation of caspases and the mitochondrial pathway.

- Antimicrobial Activity : TCA has demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Pesticidal Properties : In agricultural contexts, TCA is investigated for its efficacy as a herbicide. It selectively targets specific plant species while minimizing harm to crops.

Case Studies

Several studies have explored the biological activity of TCA:

- Cytotoxicity in Human Cell Lines : A study published in Toxicology Letters assessed the cytotoxic effects of TCA on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death associated with ROS generation and mitochondrial dysfunction .

- Antimicrobial Efficacy : Research conducted by Smith et al. (2020) evaluated the antimicrobial activity of TCA against Escherichia coli and Staphylococcus aureus. The study found that TCA significantly inhibited bacterial growth at low concentrations, suggesting potential use as a disinfectant .

- Herbicidal Activity : In agricultural trials, TCA was tested for its effectiveness against common weeds in corn fields. Results showed a 90% reduction in weed biomass when applied at recommended rates, highlighting its potential as an environmentally friendly herbicide .

Data Table

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing trichloracrolein in laboratory settings, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : this compound synthesis typically involves controlled chlorination of acrolein or its derivatives under inert atmospheres. To optimize yield, researchers should systematically vary reaction parameters (temperature, pressure, and catalyst ratios) and employ real-time monitoring via gas chromatography (GC) . Purification can be enhanced using fractional distillation or preparative HPLC, with purity verified via H/C NMR and high-resolution mass spectrometry (HRMS) . Document reaction conditions comprehensively to ensure reproducibility, adhering to NIH guidelines for experimental reporting .

Q. How should researchers characterize this compound’s physicochemical properties, and what analytical techniques are most reliable for verifying its structural integrity?

- Methodological Answer : Key properties include vapor pressure, solubility, and stability under varying pH/temperature. Use thermogravimetric analysis (TGA) for thermal stability and UV-Vis spectroscopy for degradation kinetics. Structural confirmation requires a combination of FT-IR (to identify C=O and C-Cl bonds) and X-ray crystallography (for solid-state conformation) . Cross-validate results with computational methods like DFT to reconcile experimental and theoretical data .

Advanced Research Questions

Q. What conflicting data exist regarding this compound’s environmental persistence and bioaccumulation potential, and how can researchers resolve these discrepancies through targeted experimental or modeling approaches?

- Methodological Answer : Discrepancies in half-life estimates (e.g., aqueous vs. atmospheric degradation) may arise from varying experimental conditions (e.g., light exposure, microbial activity). Resolve these by conducting comparative studies under standardized OECD guidelines . Employ QSAR models to predict bioaccumulation factors (BCFs) and validate with in situ field measurements . Meta-analyses of existing ecotoxicological datasets can identify outliers and refine risk assessments .

Q. What mechanistic studies are needed to elucidate this compound’s toxicity pathways, particularly its interaction with cellular macromolecules under varying physiological conditions?

- Methodological Answer : Focus on in vitro models (e.g., hepatocyte or epithelial cell lines) to assess covalent binding to proteins/DNA via LC-MS/MS adductomics . Use molecular dynamics simulations to study interactions with cytochrome P450 enzymes or glutathione transferases. For in vivo relevance, correlate findings with histopathological data from controlled exposure studies in model organisms .

Q. How can researchers address challenges in replicating published data on this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Replication issues often stem from unreported trace impurities (e.g., moisture, residual acids). Standardize substrate preparation by using anhydrous solvents and rigorous drying techniques. Employ kinetic studies (e.g., stopped-flow spectroscopy) to quantify reaction rates under controlled conditions. Publish full experimental workflows, including raw data and error margins, to enhance transparency .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves, accounting for threshold effects. For heterogeneous datasets, apply Bayesian meta-analysis to pool results across studies while adjusting for confounding variables (e.g., exposure duration, species variability) . Validate models with Akaike Information Criterion (AIC) to balance goodness-of-fit and complexity .

Properties

IUPAC Name |

(Z)-2,3-dichloroprop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl3O/c4-1-2(5)3(6)7/h1H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCCLWUFGUGGFY-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)Cl)\Cl)\Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.